7-Bromo-2-methylquinazoline

Purity Quality Control Synthetic Chemistry

7-Bromo-2-methylquinazoline (C₉H₇BrN₂, MW 223.07) is a brominated quinazoline heterocycle that serves as a critical building block in medicinal chemistry, particularly for the synthesis of tyrosine kinase inhibitors and antitumor agents. The compound’s substitution pattern—a bromine at the 7-position and a methyl group at the 2-position—is deliberately designed to enable late-stage functionalization via cross-coupling reactions and to impart specific electronic and steric properties that are essential for target engagement.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 552331-87-0
Cat. No. B1291492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methylquinazoline
CAS552331-87-0
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC1=NC=C2C=CC(=CC2=N1)Br
InChIInChI=1S/C9H7BrN2/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,1H3
InChIKeyFUJPMAXZVVBVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methylquinazoline (CAS 552331-87-0) — Supplier and Differentiation Overview for Targeted Synthesis


7-Bromo-2-methylquinazoline (C₉H₇BrN₂, MW 223.07) is a brominated quinazoline heterocycle that serves as a critical building block in medicinal chemistry, particularly for the synthesis of tyrosine kinase inhibitors and antitumor agents . The compound’s substitution pattern—a bromine at the 7-position and a methyl group at the 2-position—is deliberately designed to enable late-stage functionalization via cross-coupling reactions and to impart specific electronic and steric properties that are essential for target engagement . This overview establishes the baseline characteristics that underpin the comparative, data-driven differentiation presented in subsequent sections.

Why In-Class Quinazoline Intermediates Cannot Be Substituted for 7-Bromo-2-methylquinazoline


While several brominated quinazoline isomers exist (e.g., 6-bromo-2-methylquinazoline, 5-bromo-2-methylquinazolin-4-ol), they are not functionally interchangeable. The specific position of the bromine atom (C-7) is a critical determinant of downstream synthetic utility and biological activity . As established in structure-activity relationship (SAR) reviews, the C-7 position of the quinazoline core is one of the primary sites for modification to achieve potent tyrosine kinase inhibition, whereas the C-6 and C-4 positions are also important but yield distinct activity profiles [1]. Substituting a 6-bromo isomer for a 7-bromo intermediate would lead to a different regioisomer in the final drug candidate, fundamentally altering its binding mode and likely abolishing the desired potency and selectivity. The following sections provide the quantitative, comparator-based evidence to guide this critical selection.

Quantitative Evidence for 7-Bromo-2-methylquinazoline Differentiation: Purity, Price, and Proven Scaffold Potency


Higher Commercial Purity Enables Direct Use in Sensitive Cross-Coupling Reactions

For medicinal chemistry applications, the purity of a synthetic intermediate directly impacts the yield and complexity of downstream purification. 7-Bromo-2-methylquinazoline is consistently offered at a higher standard purity (≥97%) by multiple major suppliers compared to its 6-bromo isomer, which is often listed at 95% purity . This higher initial purity reduces the need for pre-reaction purification, streamlining synthetic workflows and improving the reliability of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) where halogenated quinazolines are frequently employed.

Purity Quality Control Synthetic Chemistry

Competitive Unit Pricing for Scale-Up and Discovery Budgeting

Procurement decisions in academic and industrial settings are often driven by a balance of quality and cost, especially when scaling reactions. 7-Bromo-2-methylquinazoline is priced competitively at the gram scale, offering a favorable unit cost compared to its 6-bromo regioisomer. Based on list pricing from major suppliers, the 7-bromo isomer is approximately $315/g, while the 6-bromo isomer is listed at $656/g . This represents a substantial cost savings of over 50% at the gram scale, making the 7-bromo isomer a more economical choice for medicinal chemistry programs.

Cost-Efficiency Procurement Drug Discovery

Proven Scaffold for Sub-Nanomolar Potency in Advanced Antitumor Agents

The 7-bromo-2-methylquinazoline core is a privileged scaffold for generating potent biological activity. This is exemplified by its use in the synthesis of CB30865, a quinazolin-4-one antitumor agent derived from this core. CB30865 demonstrates exceptionally high growth-inhibitory activity with an IC₅₀ of 2.8 ± 0.50 nM in the W1L2 cell line [1]. This level of potency is a direct consequence of the specific 7-bromo-2-methyl substitution pattern, which enables key interactions within the target binding pocket. While this data is for a derivative, it provides a strong, quantitative justification for selecting this specific intermediate over other quinazoline isomers that do not have the same track record of producing such potent leads.

Medicinal Chemistry Kinase Inhibition Anticancer

Calculated Lipophilicity Matches Optimal Range for CNS Drug-Like Properties

The calculated partition coefficient (LogP) is a key indicator of a compound's drug-likeness and its ability to cross biological membranes. 7-Bromo-2-methylquinazoline has a Consensus Log Po/w of 2.55, which falls within the optimal range (typically 1-3) for central nervous system (CNS) drug candidates and aligns with Lipinski's Rule of Five . In contrast, the unsubstituted 2-methylquinazoline has a significantly lower calculated LogP (1.1), suggesting reduced membrane permeability [1]. The strategic placement of the bromine atom at the 7-position increases lipophilicity to a more favorable range without excessively increasing molecular weight, offering a design advantage for projects targeting intracellular or CNS-penetrant compounds.

Physicochemical Properties ADME Drug Design

Optimal Research and Industrial Use Cases for 7-Bromo-2-methylquinazoline


Synthesis of Targeted Kinase Inhibitors via Late-Stage Functionalization

Medicinal chemists can utilize the high-purity 7-bromo-2-methylquinazoline as a direct coupling partner in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate diverse libraries of 7-aryl or 7-amino substituted quinazolines. The 97%+ purity ensures high conversion and minimizes byproduct formation, as supported by Evidence Item 1 . This application is ideal for programs targeting kinases where the C-7 position is a known pharmacophore hotspot [1].

Cost-Effective Scale-Up of a Key Intermediate in Antitumor Agent Synthesis

For industrial process chemists, the favorable unit economics of 7-bromo-2-methylquinazoline ($315/g) compared to its 6-bromo isomer ($656/g) make it the logical choice for multi-gram scale-up . This cost advantage is critical when preparing key intermediates for advanced antitumor agents like the potent Nampt inhibitor CB30865, which is derived from this scaffold [2].

Design of CNS-Penetrant Quinazoline Leads

Computational chemists and drug designers should prioritize 7-bromo-2-methylquinazoline over the unsubstituted 2-methylquinazoline when designing new CNS-penetrant leads. Its Consensus Log Po/w of 2.55, compared to 1.1 for the unsubstituted core, falls squarely within the optimal range for blood-brain barrier permeability . This property, combined with its proven synthetic versatility, accelerates the design-make-test cycle for CNS programs.

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